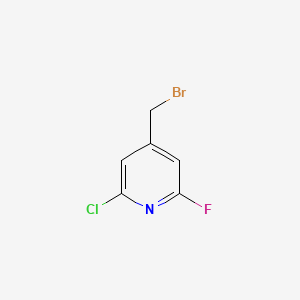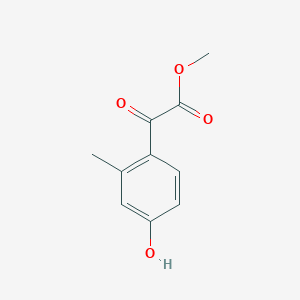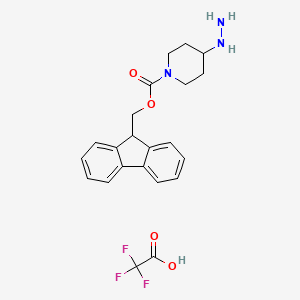
(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a piperidine ring, and a hydrazinyl functional group. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl piperidine intermediate. This intermediate is then reacted with hydrazine to introduce the hydrazinyl group. The final step involves the formation of the trifluoroacetate salt to enhance the compound’s properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The fluorenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor in biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- (9H-Fluoren-9-yl)methyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl 4-hydrazinylpiperidine-1-carboxylate stands out due to its hydrazinyl group, which imparts unique reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.
Propriétés
Formule moléculaire |
C22H24F3N3O4 |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 4-hydrazinylpiperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H23N3O2.C2HF3O2/c21-22-14-9-11-23(12-10-14)20(24)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,14,19,22H,9-13,21H2;(H,6,7) |
Clé InChI |
GJHBKWUQRHAOBX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


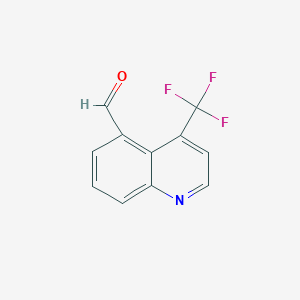
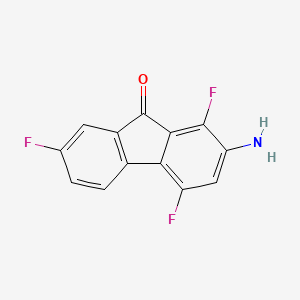
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)

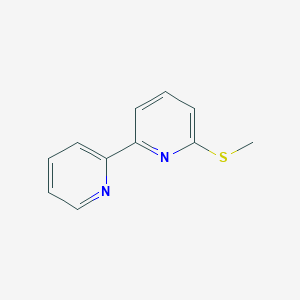

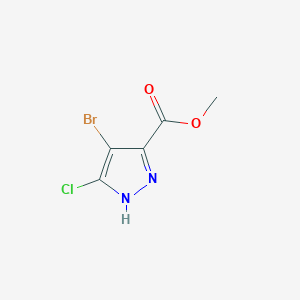
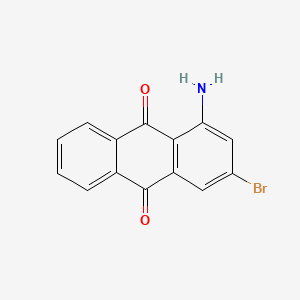
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
